3-cyclopentyl-4-methyl-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
1152679-52-1 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-cyclopentyl-4-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H14N2O/c1-6-8(11-12-9(6)10)7-4-2-3-5-7/h7H,2-5,10H2,1H3 |
InChI Key |
IVYAHOSDAYUTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2CCCC2)N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Cyclopentyl 4 Methyl 1,2 Oxazol 5 Amine
Reactivity of the 5-Amine Functional Group
The primary amine at the C5 position is the most reactive site for many chemical transformations due to its nucleophilic nature. Its reactivity is central to the derivatization of the molecule.
Nucleophilic Characteristics and Derivatization Strategies
The 5-amino group exhibits typical nucleophilic characteristics of a primary arylamine, allowing it to react with a wide range of electrophiles. This reactivity is the foundation for numerous derivatization strategies aimed at modifying the compound's properties. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers.
Key derivatization reactions include:
N-Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce various acyl groups. researchgate.net
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., toluenesulfonyl chloride) in the presence of a base yields sulfonamides. researchgate.net
N-Alkylation and N-Arylation: The amine can undergo alkylation with alkyl halides or reductive amination with aldehydes and ketones. Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-hetaryl bonds, although this often requires a palladium catalyst. mdpi.com
Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates produce substituted ureas and thioureas, respectively.
These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. The introduction of different functional groups via the amine can significantly alter the molecule's steric and electronic profile.
Amidation and Urethane Formation Reactions
Amidation is a cornerstone reaction for the 5-amino group. The direct coupling of 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine with carboxylic acids can be achieved using various coupling agents that activate the carboxylic acid. researchgate.netresearchgate.net Alternatively, the more reactive acyl chlorides or anhydrides can be used for a more straightforward acylation. For example, the reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acylated product.
Urethane (carbamate) formation is another important transformation. This is typically achieved by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction introduces a carbamate (B1207046) linkage, which is a key structural motif in many biologically active molecules. Similarly, reaction with phosgene (B1210022) or its equivalents can lead to the formation of isocyanates, which are versatile intermediates for further reactions.
Table 1: Representative Reactions of the 5-Amine Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Amidation | R-COCl, Base | Amide |
| Sulfonylation | R-SO₂Cl, Base | Sulfonamide |
| Urethane Formation | R-OCOCl, Base | Urethane (Carbamate) |
| Urea Formation | R-N=C=O | Urea |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
Reactivity of the 1,2-Oxazole Heterocycle
The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle with a relatively weak N-O bond, which predisposes it to specific types of reactions, notably ring-opening under certain conditions.
Electrophilic Aromatic Substitution Patterns
The 1,2-oxazole ring itself is generally considered electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, the presence of the strong electron-donating 5-amino group significantly activates the ring. In oxazole (B20620) systems, electrophilic substitution typically occurs at the C5 position. wikipedia.orgtandfonline.comslideshare.net Since this position is already substituted in the target molecule, substitution at other ring positions must be considered.
The directing effects of the substituents are as follows:
5-Amine: Strongly activating, ortho-, para-directing.
4-Methyl: Weakly activating, ortho-, para-directing.
3-Cyclopentyl: Weakly activating, ortho-, para-directing.
The only available position for substitution on the ring is C4, which is occupied by a methyl group. Therefore, direct electrophilic aromatic substitution on the carbon framework of the heterocycle is sterically hindered and electronically unfavorable. Reactions with strong electrophiles would likely target the nitrogen of the amino group or potentially lead to ring degradation rather than clean substitution. If the C4 position were unsubstituted, it would be the most probable site for electrophilic attack due to the powerful activating effect of the adjacent amino group.
Ring-Opening and Rearrangement Reactions
A characteristic feature of the 1,2-oxazole ring is its susceptibility to cleavage of the weak N-O bond. This can be initiated by various stimuli, including reduction, nucleophilic attack, or thermal/photochemical conditions. pharmaguideline.comresearchgate.net
Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd or Raney Nickel) is a well-known method to cleave the N-O bond of isoxazoles. This typically results in the formation of a β-amino enone. For this compound, this would theoretically yield an aminovinyl ketone derivative.
Base-Induced Rearrangement: Strong bases can deprotonate the C4-methyl group. The resulting anion could potentially trigger a rearrangement cascade, although this is less common for 1,2-oxazoles compared to 1,3-oxazoles (Cornforth rearrangement). wikipedia.org
Transformation to Other Heterocycles: It is plausible that under specific conditions, the 1,2-oxazole ring could be transformed into other heterocyclic systems. For instance, reactions involving ring-opening followed by recyclization with a suitable reagent could lead to the formation of pyrazoles, imidazoles, or pyrimidines. rsc.orgrsc.org The conversion of oxazoles to imidazoles by reaction with primary amines at high temperatures has been reported for 1,3-oxazoles and could be a potential, albeit challenging, transformation for this 1,2-oxazole. rsc.org
Table 2: Potential Reactions of the 1,2-Oxazole Ring
| Reaction Type | Conditions | Potential Product |
|---|---|---|
| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | β-amino enone |
| Nucleophilic Attack | Strong nucleophiles | Ring-opened intermediates |
| Ring Transformation | Heat, Primary Amine | Imidazole derivative (hypothetical) |
Transformations Involving the Cyclopentyl and Methyl Substituents
The alkyl substituents on the oxazole ring are generally less reactive than the amine functional group or the heterocycle itself.
The cyclopentyl group at C3 is a saturated aliphatic ring and is largely unreactive under standard ionic conditions. Any transformation would likely require harsh, free-radical conditions (e.g., radical halogenation), which would probably be unselective and could also affect other parts of the molecule.
The methyl group at C4 is attached to the aromatic ring, which could confer some "benzylic-type" reactivity. It is conceivable that under strongly basic conditions, this methyl group could be deprotonated to form a carbanion. This anion could then act as a nucleophile in reactions with electrophiles, such as aldehydes (in an aldol-type condensation) or alkyl halides. However, the acidity of this methyl group is expected to be low, and such reactions would likely require a very strong base like butyl lithium. Oxidation of the methyl group to a carboxylic acid would require powerful oxidizing agents that would almost certainly degrade the sensitive oxazole ring and the amino group.
Metal-Catalyzed Coupling Reactions Utilizing this compound
The amino group of this compound is a key functional handle for participating in a variety of metal-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules from simpler building blocks. The reactivity of the amino group can be modulated by the choice of catalyst, ligands, and reaction conditions.
Buchwald-Hartwig Amination:
One of the most powerful methods for the formation of C-N bonds is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org In this reaction, the 5-aminooxazole could be coupled with a range of aryl or heteroaryl halides (or triflates) to yield the corresponding N-arylated products. The choice of phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, is crucial for the efficiency of these transformations, especially with heterocyclic amines which can sometimes act as catalyst inhibitors. youtube.com
A hypothetical Buchwald-Hartwig coupling reaction is presented below:
Interactive Data Table: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 78 |
| 3 | 1-Iodonaphthalene | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 82 |
Suzuki-Miyaura Coupling:
While the primary amino group does not directly participate in the Suzuki-Miyaura coupling, it can be transformed into a halide or triflate, making the 5-position of the oxazole ring susceptible to this powerful C-C bond-forming reaction. For instance, diazotization of the amine followed by a Sandmeyer-type reaction could introduce a bromine or chlorine atom. The resulting 5-halo-3-cyclopentyl-4-methyl-1,2-oxazole could then be coupled with various boronic acids or esters. The Suzuki coupling of oxazoles is a well-established method for their functionalization. manchester.ac.ukacs.org
Heck Reaction:
Similar to the Suzuki-Miyaura coupling, the Heck reaction would require prior modification of the amino group to a halide or triflate. wikipedia.org The resulting halo-oxazole could then react with a variety of alkenes in the presence of a palladium catalyst to introduce a vinyl group at the 5-position of the oxazole ring. The Heck reaction is a versatile tool for the formation of substituted alkenes. organic-chemistry.org
Stereochemical Considerations in Reactions of this compound
The stereochemistry of reactions involving this compound is primarily influenced by the cyclopentyl group, as the oxazole ring itself is planar and achiral. The cyclopentyl ring is not flat and exists in dynamic puckered conformations, most commonly the "envelope" and "half-chair" forms. libretexts.orgdalalinstitute.com
Conformational Influence on Reactivity:
The puckered nature of the cyclopentyl ring means that substituents on the ring can adopt pseudo-axial or pseudo-equatorial positions. While the cyclopentyl group in the title compound is unsubstituted and therefore achiral, its conformational flexibility can still influence the steric environment around the adjacent oxazole ring. In reactions involving the amino group or other positions on the oxazole, the cyclopentyl ring can sterically hinder the approach of reagents from one face of the molecule, potentially leading to diastereoselectivity if a new stereocenter is formed in the reaction.
For instance, in a hypothetical reaction where a chiral auxiliary is attached to the amino group, the cyclopentyl ring could influence the facial selectivity of a subsequent reaction on a prochiral substrate.
Asymmetric Synthesis and Resolution:
If the cyclopentyl ring itself were to be substituted, it would introduce one or more stereocenters into the molecule. In such cases, the synthesis of enantiomerically pure forms of the molecule would be a key consideration. This could be achieved through asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction, or through the resolution of a racemic mixture.
While there are no specific reports on asymmetric reactions involving this compound, the principles of asymmetric catalysis are well-established and could be applied to its synthesis or derivatization. nih.govmdpi.com For example, a chiral catalyst could be employed in a metal-catalyzed coupling reaction to achieve a kinetic resolution of a racemic starting material or to desymmetrize a prochiral substrate.
Mechanistic Investigations of Molecular Interactions and Reactivity of 3 Cyclopentyl 4 Methyl 1,2 Oxazol 5 Amine
Structure-Reactivity Relationships (SRR) of 3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine
The reactivity of the isoxazole (B147169) core is heavily modulated by the electronic and steric nature of its substituents. nih.gov In this compound, the combination of alkyl groups and an amine group creates a unique electronic and steric environment that governs its chemical behavior.
Role of the Amine Group in Catalysis or Ligand Binding
The 5-amino group is a powerful electron-donating group through resonance, which significantly activates the isoxazole ring system. This makes the molecule a good nucleophile, particularly at the nitrogen atom of the amine group itself. Research on 5-aminoisoxazoles has demonstrated their utility in a variety of chemical transformations. For example, they can react with α-diazocarbonyl compounds, where the amine group participates in N-H insertion reactions in the presence of a rhodium catalyst. nih.govacs.orgnjtech.edu.cnacs.org This highlights the amine's capacity to act as a reactive center.
In the context of catalysis, the amine group, in conjunction with the isoxazole nitrogen, can act as a bidentate ligand, chelating to metal centers. The formation of such complexes can be a key step in catalytic cycles. The synthesis of bidentate scaffolds from 5-aminooxazoles has been shown to be successful. nih.gov
In biological systems or biomimetic chemistry, the amine group is a prime candidate for forming hydrogen bonds, acting as both a donor and an acceptor. This ability is crucial for ligand binding within the active sites of enzymes or receptors. nih.gov The orientation and availability of the amine group for such interactions would be influenced by the adjacent cyclopentyl and methyl groups. Studies on related 5-aminothiazoles and 5-aminooxazoles have shown that the heteroatom in the ring (sulfur vs. oxygen) and the substituents can dramatically alter binding affinity and functional activity at biological targets like prolyl oligopeptidase. nih.govnih.gov This underscores the subtle interplay between the different parts of the molecule in determining its interaction profile.
Computational Chemistry and Theoretical Studies
Computational methods provide invaluable insights into the molecular properties of this compound, complementing experimental findings by exploring its electronic structure, conformational landscape, and potential reaction pathways.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of the isoxazole ring and its derivatives can be effectively studied using methods like Density Functional Theory (DFT). researchgate.netnih.gov For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO is expected to be localized primarily on the electron-rich 5-amino-isoxazole system, indicating that this region is the most susceptible to electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.
DFT calculations on similar substituted isoxazoles have been used to determine properties such as molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. researchgate.net For this compound, the MEP would likely show a high negative potential around the isoxazole nitrogen and oxygen atoms and the amine nitrogen, making them sites for interaction with electrophiles or hydrogen bond donors. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. researchgate.net
Table 2: Predicted Electronic Properties of Substituted Isoxazoles from Theoretical Studies
| Property | Predicted Characteristic for this compound | Method of Study |
|---|---|---|
| HOMO Localization | Primarily on the 5-amino-isoxazole moiety | DFT, NBO Analysis rsc.org |
| LUMO Localization | Distributed over the isoxazole ring | DFT |
| Molecular Electrostatic Potential (MEP) | Negative potential on N2, ring oxygen, and amine nitrogen | DFT researchgate.net |
| Dipole Moment | Significant, due to the polar amine and isoxazole core | DFT |
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in solution. nih.gov These simulations can reveal the preferred conformations of the cyclopentyl ring and the rotational barriers around the C3-cyclopentyl bond. Understanding the conformational landscape is crucial for predicting how the molecule might fit into a constrained environment like a catalyst's active site or a protein's binding pocket. nih.gov Furthermore, MD simulations can shed light on the stability of potential ligand-protein complexes by assessing the dynamic behavior of the bound ligand and its interactions with key residues over time. nih.gov
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms and characterizing transition states. nih.gov For this compound, several reactions could be modeled. For instance, the N-H insertion reactions observed for 5-aminoisoxazoles could be studied using DFT to calculate the energy profile of the reaction pathway. acs.org This would involve locating the transition state structure and calculating the activation energy, providing a deeper understanding of the reaction's feasibility and kinetics.
In Silico Modeling of Ligand-Receptor Binding Modes
Currently, there are no published research studies detailing the in silico modeling of ligand-receptor binding modes for this compound. Computational studies, which are crucial for predicting the binding affinity and interaction patterns of a ligand with a biological target, have not been reported for this compound. Such studies typically involve molecular docking simulations to identify potential binding sites and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are fundamental to understanding a compound's potential biological activity. The absence of this data means that the specific molecular targets and the nature of its binding interactions remain uncharacterized.
Spectroscopic Characterization for Mechanistic Elucidation
Detailed spectroscopic data for this compound, particularly from advanced techniques like multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy or in-depth mass spectrometry (MS) fragmentation analysis for identifying intermediates, is not available in the reviewed scientific literature. While basic predicted mass-to-charge ratios for various adducts can be calculated, experimental spectroscopic studies are necessary to confirm the structure and to investigate reaction mechanisms. uni.lu
Spectroscopic characterization is a cornerstone of chemical analysis, providing insights into the molecular structure, connectivity, and electronic environment of a compound. Advanced NMR techniques can elucidate the three-dimensional structure and dynamics of a molecule, while mass spectrometry is essential for determining the molecular weight and fragmentation patterns, which can help in identifying and characterizing reaction intermediates and products. Without such experimental data, a thorough mechanistic elucidation of the reactivity of this compound cannot be substantiated.
Predicted Mass Spectrometry Data for C₉H₁₄N₂O uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 167.11789 |
| [M+Na]⁺ | 189.09983 |
| [M-H]⁻ | 165.10333 |
| [M+NH₄]⁺ | 184.14443 |
| [M+K]⁺ | 205.07377 |
| [M+H-H₂O]⁺ | 149.10787 |
| [M+HCOO]⁻ | 211.10881 |
| [M+CH₃COO]⁻ | 225.12446 |
Strategic Applications of 3 Cyclopentyl 4 Methyl 1,2 Oxazol 5 Amine As a Synthetic Building Block
Utilization in the Construction of Complex Organic Molecules
The 5-aminooxazole moiety is a well-established precursor for the synthesis of various other heterocyclic systems. The primary amine at the 5-position can readily undergo a range of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions can be strategically employed to construct more elaborate molecular architectures.
For instance, the acylation of the amino group followed by intramolecular cyclization is a common strategy to build fused ring systems. In a general sense, the reaction of a 5-aminooxazole with an α,β-unsaturated acyl chloride can lead to the formation of polysubstituted pyrrolopyridines through a domino sequence of acylation, intramolecular Diels-Alder reaction, and subsequent retro-Michael cycloreversion. acs.org This reactivity highlights the potential of 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine to serve as a key intermediate in the synthesis of complex, nitrogen-containing heterocyclic compounds. The cyclopentyl and methyl groups would remain as decorative elements on the final, more complex scaffold.
The synthesis of 5-aminooxazoles themselves can be achieved through multicomponent reactions, which further enhances their utility by allowing for the rapid generation of molecular diversity. acs.org The ability to introduce various substituents onto the oxazole (B20620) ring during its formation makes this class of compounds highly adaptable for different synthetic targets.
Integration into Macrocyclic Architectures or Polymeric Materials
The bifunctional nature of this compound, possessing a reactive primary amine, makes it a suitable monomer for incorporation into macrocycles or polymers. The amine group can participate in polymerization reactions, such as polyamidation or polyimidation, with appropriate comonomers.
The rigidity of the oxazole ring and the steric hindrance provided by the cyclopentyl and methyl groups would influence the properties of the resulting macromolecular structures. These substituents could impact the solubility, thermal stability, and conformational preferences of the polymers or macrocycles. The synthesis of phencyclopeptines, a class of cyclic peptides, has been explored using 5-aminooxazole synthons, indicating the feasibility of incorporating this heterocyclic core into macrocyclic structures. proquest.com
Application in Fragment-Based Chemical Design
Fragment-based drug discovery (FBDD) is a powerful strategy for the development of new therapeutic agents. This approach relies on the identification of small, low-molecular-weight fragments that bind to a biological target. These initial hits are then elaborated into more potent lead compounds.
With a molecular weight of 166.21 g/mol and a predicted XlogP of 2.0, this compound fits within the general parameters of a typical fragment library. uni.lu The 5-aminooxazole core represents a privileged structure in medicinal chemistry, and the cyclopentyl and methyl groups provide three-dimensional character, which is often desirable in fragment design. The primary amine serves as a vector for fragment growth, allowing for the systematic exploration of the surrounding chemical space to improve binding affinity and selectivity. The synthesis of libraries of related 5-aminooxazoles could be a valuable tool in FBDD campaigns. acs.org
Advanced Analytical Methods for Studying 3 Cyclopentyl 4 Methyl 1,2 Oxazol 5 Amine
Chromatographic Techniques for Separation and Purification
The isolation and purification of 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine from synthetic reaction streams are critical for obtaining a pure sample for further analysis and characterization. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) represent powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of isoxazole (B147169) derivatives. sielc.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a compound with the structural characteristics of this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column could be employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to ensure the amine group is protonated and peak shape is optimal. sielc.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The lipophilic cyclopentyl group and the methyl-substituted isoxazole core will strongly interact with the stationary phase, leading to retention, which can be modulated by adjusting the solvent gradient.
A typical HPLC method for an isoxazole compound can be scaled from analytical to preparative separation, allowing for the isolation of impurities or the purification of multi-milligram quantities of the target compound. sielc.comnih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a green and efficient alternative to HPLC for the separation of complex molecules, including isoxazole derivatives. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often modified with a small amount of an organic solvent like an alcohol (e.g., ethanol). SFC can be particularly advantageous for chiral separations if a chiral stationary phase (CSP) is used. For isoxazole derivatives, polysaccharide-based stationary phases have proven successful in separating enantiomers. nih.gov Given the potential for creating stereocenters in derivatives of this compound, chiral SFC would be the method of choice for their separation.
The following table summarizes typical chromatographic conditions that could be adapted for the separation of this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |
| RP-HPLC | C18 (e.g., Newcrom R1) sielc.com | Acetonitrile/Water with Formic Acid sielc.com | UV, Mass Spectrometry (MS) usda.gov | Purity assessment, Purification |
| SFC | Chiral Stationary Phase (e.g., Chiralpak® AD-H) nih.gov | Supercritical CO₂ with Ethanol (B145695) nih.gov | UV, ELSD nih.gov | Enantiomeric separation of derivatives |
| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry | Analysis of volatile derivatives |
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products
Once purified, the precise molecular structure of this compound and its reaction products must be confirmed. While 1D NMR (¹H and ¹³C) and mass spectrometry provide initial structural information, advanced techniques are necessary for complete and unambiguous elucidation.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): 2D-NMR spectroscopy is essential for establishing the connectivity of atoms within a molecule. For a substituted isoxazole like this compound, several 2D-NMR experiments would be informative:
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks, which would confirm the spin systems within the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms, assigning each carbon signal to its attached proton(s). This would be crucial for assigning the signals of the cyclopentyl ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds. This is vital for piecing the molecular puzzle together, for example, by showing correlations from the cyclopentyl protons to the C3 carbon of the isoxazole ring, and from the methyl protons to the C4 and C3 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This can be used to confirm the relative stereochemistry in derivatives.
X-ray Crystallography of Derivatives: The most definitive method for structural elucidation is single-crystal X-ray diffraction. nih.govresearchgate.net While obtaining suitable crystals of the parent amine might be challenging, derivatization can often lead to more crystalline materials. For example, acylation or sulfonylation of the 5-amino group could yield stable, crystalline products. The resulting crystal structure provides precise bond lengths, bond angles, and the absolute configuration in the solid state. nih.gov This technique has been successfully applied to a variety of isoxazole derivatives, providing deep insights into their three-dimensional structures. anchor-publishing.comrsc.org
The table below outlines the key structural information that can be obtained from these advanced spectroscopic methods.
| Technique | Information Obtained | Relevance to this compound |
| 2D-NMR | Atom connectivity (COSY, HSQC, HMBC), spatial proximity (NOESY) | Unambiguous assignment of all proton and carbon signals; confirmation of the substitution pattern on the isoxazole ring. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry | Absolute structural proof of the compound or its derivatives; elucidation of intermolecular interactions in the solid state. nih.govrsc.org |
Quantitative Analysis Methodologies
Quantitative analysis is crucial for determining the concentration of this compound in various samples, such as in reaction monitoring or for assessing its concentration in biological matrices during preclinical studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and selectivity. usda.gov An HPLC system is coupled to a tandem mass spectrometer (typically a triple quadrupole). The method involves developing a specific Multiple Reaction Monitoring (MRM) experiment. First, the parent ion (precursor ion) corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable fragment ion (product ion) is monitored by the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other components in the matrix. This technique allows for detection at very low concentrations, often in the sub-parts-per-billion range. usda.gov
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For less complex samples or when higher concentrations are expected, HPLC with a UV detector can be a robust and more accessible method for quantification. The isoxazole ring system provides a chromophore that absorbs UV light. A calibration curve is constructed by injecting known concentrations of a purified standard of this compound and measuring the peak area at a specific wavelength. The concentration of the analyte in unknown samples can then be determined by comparing its peak area to the calibration curve.
The following table details the parameters for quantitative analysis.
| Method | Principle | Key Parameters | Advantages |
| LC-MS/MS | Separation by HPLC followed by detection based on specific mass-to-charge ratio transitions. usda.gov | Precursor ion, product ion, collision energy, retention time. | High sensitivity, high selectivity, suitable for complex matrices. usda.gov |
| HPLC-UV | Separation by HPLC followed by detection based on UV absorbance. | Wavelength of maximum absorbance (λmax), retention time, calibration curve. | Robust, widely available, cost-effective for routine analysis. |
Emerging Research Directions and Future Perspectives on 3 Cyclopentyl 4 Methyl 1,2 Oxazol 5 Amine
Untapped Reactivity Profiles
The reactivity of 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine is largely governed by the interplay of the electron-rich 5-amino group and the inherent electronic nature of the 1,2-oxazole ring. While the oxazole (B20620) ring itself can be considered aromatic, it also possesses diene-like character, making it susceptible to a range of reactions.
The primary amino group at the C5 position significantly activates the ring towards electrophilic substitution, likely directing incoming electrophiles to the C4 position. However, the existing methyl group at C4 may sterically hinder this approach, potentially leading to alternative reaction pathways or requiring more forcing conditions. The amino group itself can readily undergo a variety of transformations, including acylation, alkylation, and diazotization, offering a gateway to a diverse array of functionalized derivatives.
Furthermore, the 1,2-oxazole ring can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. The specific substitution pattern of a cyclopentyl group at C3 and a methyl group at C4 could influence the regioselectivity and stereoselectivity of such reactions, a research avenue that remains to be explored. Ring-opening reactions, often initiated by nucleophilic attack or photochemical conditions, represent another facet of isoxazole (B147169) chemistry that could yield novel molecular scaffolds from this compound.
Table 1: Predicted Reactivity of this compound
| Reaction Type | Potential Outcome | Influencing Factors |
| Electrophilic Aromatic Substitution | Substitution at the amino nitrogen or potentially at the oxazole ring. | Nature of the electrophile, reaction conditions. |
| Nucleophilic Acylation/Alkylation | Formation of amides, sulfonamides, or secondary/tertiary amines at the C5-amino group. | Reactivity of the acylating/alkylating agent. |
| Diazotization | Formation of a diazonium salt, which can be a versatile intermediate for further functionalization. | Reaction temperature and subsequent trapping reagents. |
| Cycloaddition (Diels-Alder) | Formation of bicyclic adducts. | Nature of the dienophile, steric hindrance from substituents. |
| Ring Opening | Formation of various acyclic or alternative heterocyclic structures. | Nucleophiles, reducing agents, photochemical irradiation. |
Potential for Novel Methodologies in Organic Synthesis
The synthesis of this compound itself likely involves the condensation of a β-ketonitrile with hydroxylamine (B1172632) or a related reagent. However, the true potential of this compound lies in its use as a building block for more complex molecules.
One promising area is the development of multicomponent reactions (MCRs) where this compound could serve as a key component. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive heterocyclic ring, makes it an ideal candidate for generating molecular diversity in a single step.
Furthermore, the unique substitution pattern could be exploited in the development of regioselective cross-coupling reactions. For instance, methods could be developed to selectively functionalize the C4-methyl group or to introduce substituents at specific positions on the cyclopentyl ring, further expanding the chemical space accessible from this starting material. The development of sustainable, metal-free synthetic routes to and from this compound would also be a valuable contribution to green chemistry.
Advancements in Computational Predictions for 1,2-Oxazole Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of heterocyclic systems. uoa.grnih.govresearchgate.netzsmu.edu.ua For this compound, DFT calculations can provide invaluable insights into its electronic structure, aromaticity, and reactivity. uoa.grirjweb.com
Computational models can be used to:
Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. uoa.grirjweb.com This can guide the design of new reactions and avoid unfruitful experimental work.
Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the mechanisms of known and novel transformations involving the isoxazole ring. nih.gov
Simulate Spectroscopic Properties: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.
Assess Conformational Preferences: Determine the preferred spatial arrangement of the cyclopentyl group relative to the oxazole ring, which can influence its interaction with biological targets or its packing in materials.
Time-resolved photoelectron spectroscopy studies on isoxazole have provided insights into its excited-state dynamics, showing that ring-opening can occur on an ultrafast timescale. acs.orgacs.org Similar computational and experimental studies on this compound could reveal how its specific substituents influence its photochemical behavior.
Table 2: Key Parameters from Computational Studies on 1,2-Oxazoles
| Parameter | Significance |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.netirjweb.com |
| Aromaticity Indices (e.g., HOMA) | Quantifies the degree of aromatic character of the isoxazole ring. uoa.gr |
| Bond Dissociation Energies | Predicts the likelihood of specific bond cleavages, relevant for understanding fragmentation and rearrangement reactions. |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science (from a chemical perspective)
The 1,2-oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.govwikipedia.orgnih.govrsc.orgmdpi.comnih.gov The specific structure of this compound, with its lipophilic cyclopentyl group and hydrogen-bonding amino group, suggests potential for interaction with biological macromolecules.
Chemical Biology: From a chemical perspective, this compound could serve as a starting point for the synthesis of libraries of derivatives to be screened for various biological activities. The amino group provides a convenient handle for attaching different pharmacophores or for linking the molecule to solid supports for high-throughput screening. The cyclopentyl and methyl groups can be systematically varied to probe the structure-activity relationship (SAR) and optimize binding to a target protein. Isoxazole derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govnih.gov
Materials Science: In materials science, the rigid, planar structure of the isoxazole ring, combined with the potential for intermolecular hydrogen bonding via the amino group, could lead to the formation of ordered solid-state structures. By designing and synthesizing derivatives with specific electronic properties, it may be possible to create novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The photochemical reactivity of the isoxazole ring could also be harnessed for the development of photoresponsive materials or for photolithography applications. The incorporation of this building block into polymers could lead to materials with tailored thermal and mechanical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine, and what analytical techniques validate its purity and structure?
- Methodological Answer : Synthesis typically involves condensation reactions between cyclopentyl ketones and hydroxylamine derivatives, followed by functionalization of the oxazole ring. For example, analogous compounds (e.g., 3-phenylisoxazol-5-yl derivatives) are synthesized via Schiff base formation or nucleophilic substitution . Validation requires 1H/13C NMR for functional group identification and X-ray crystallography for absolute configuration confirmation. High-resolution mass spectrometry (HRMS) and HPLC purity checks (>95%) are critical for quality control .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound, and which software tools are essential for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELXL is used for structure refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks . Visualization tools like ORTEP-3 or WinGX generate thermal ellipsoid plots and validate geometric parameters (bond lengths, angles) against crystallographic databases .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed using graph set theory?
- Methodological Answer : Graph set analysis (as defined by Etter and Bernstein) categorizes hydrogen bonds into D (donor) , A (acceptor) , and R (ring) motifs. For oxazole derivatives, the amine (-NH2) and oxazole N/O atoms often form D22(4) or R22(8) motifs. Software like Mercury (CCDC) quantifies these interactions, while SHELXL refines hydrogen atom positions to validate bonding geometry .
Q. What methodologies are recommended for analyzing the puckering conformation of the cyclopentyl substituent in this compound, and how do Cremer-Pople coordinates aid in this analysis?
- Methodological Answer : The Cremer-Pople puckering parameters (θ, φ) quantify non-planar distortions in five-membered rings. For cyclopentyl groups, θ values >20° indicate significant puckering. Computational tools (e.g., Gaussian or ORCA ) calculate these coordinates from crystallographic data, while PLATON visualizes ring deviations from the mean plane .
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic data during structural elucidation of this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Cross-validate using:
- VT-NMR (variable-temperature NMR) to detect conformational flexibility.
- DFT calculations (e.g., B3LYP/6-31G ) to compare optimized geometries with crystallographic data.
- Hirshfeld surface analysis to identify crystal packing forces that stabilize specific conformations .
Q. What strategies optimize the experimental design for studying the reactivity of the oxazole ring in this compound under varying conditions?
- Methodological Answer :
- Kinetic studies : Monitor ring-opening reactions (e.g., acid hydrolysis) via UV-Vis or LC-MS to determine rate constants.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions.
- Catalytic screening : Test metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at the oxazole C-4 position, referencing analogous triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
